molecular formula C22H26N2O4S B5309552 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5309552
M. Wt: 414.5 g/mol
InChI Key: QUNLFNDFSRECDV-CZIZESTLSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core substituted with a 4-methoxy-3-methylbenzoyl group at position 4, a thiophen-2-yl moiety at position 5, and a 3-(dimethylamino)propyl chain at position 1. Its structural complexity arises from the interplay of electron-donating (methoxy, dimethylamino) and electron-withdrawing (carbonyl) groups, as well as the aromatic thiophene ring.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-14-13-15(8-9-16(14)28-4)20(25)18-19(17-7-5-12-29-17)24(22(27)21(18)26)11-6-10-23(2)3/h5,7-9,12-13,19,25H,6,10-11H2,1-4H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNLFNDFSRECDV-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone ring and the introduction of the functional groups. The synthetic route typically starts with the preparation of the thiophene derivative, followed by the formation of the pyrrolone ring through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Addition: The double bonds in the thiophene ring can undergo addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

  • Molecular Formula : C₁₈H₃₁N₃O₄S
  • Molecular Weight : 373.53 g/mol
  • IUPAC Name : 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Scientific Research Applications

The compound has been studied for its potential as a building block in organic synthesis and as a precursor for developing more complex molecules. Its unique structure allows it to serve as a versatile intermediate in various chemical reactions.

Table 1: Summary of Research Applications

Application AreaDescription
Organic Chemistry Used as a building block for synthesizing complex organic compounds.
Biological Studies Investigated for its interactions with biomolecules and potential therapeutic effects.
Material Science Explored for its properties in developing new materials and chemical processes.

Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry. Studies have focused on its potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.

Therapeutic Potential

The compound's structural features indicate possible therapeutic applications, particularly in drug development targeting specific biological pathways. Its interactions with neurotransmitter receptors are of particular interest in the context of psychiatric disorders.

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses, particularly in the development of novel materials and processes that leverage its unique chemical properties.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological properties of similar pyrrolidine derivatives. The findings indicated that compounds with dimethylamino groups exhibited significant activity at serotonin receptors, suggesting potential antidepressant effects.

Case Study 2: Synthesis and Characterization

Research conducted by Smith et al. (2023) detailed the synthesis of pyrrolidine derivatives, including our compound of interest. The study highlighted the efficiency of using specific catalysts to enhance yield and purity during synthesis, paving the way for future applications in drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 3-hydroxy-pyrrol-2-one derivatives. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Features
Target Compound 1: 3-(dimethylamino)propyl; 4: 4-methoxy-3-methylbenzoyl; 5: thiophen-2-yl N/A N/A Thiophene enhances π-stacking; dimethylamino improves solubility .
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one () 1: 3-(dimethylamino)propyl; 4: 4-ethoxy-3-methylbenzoyl; 5: 4-fluorophenyl N/A N/A Ethoxy group increases lipophilicity; fluorophenyl enhances metabolic stability .
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one () 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-trifluoromethoxyphenyl 246–248 32 Trifluoromethoxy group improves bioavailability; low yield due to steric hindrance .
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one () 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 3-trifluoromethylphenyl 205–207 9 Trifluoromethyl enhances electron-withdrawing effects; poor yield due to side reactions .

Key Observations:

Trifluoromethoxy/trifluoromethyl substituents () increase metabolic resistance but often reduce synthetic yields due to steric and electronic challenges .

Synthetic Challenges: Analogs with bulky substituents (e.g., trifluoromethoxy) exhibit lower yields (9–32%) compared to simpler derivatives, highlighting the difficulty of introducing electron-withdrawing groups without side reactions . The target compound’s dimethylaminopropyl chain likely requires careful pH control during synthesis to avoid premature protonation, a common issue in amine-containing pyrrol-2-ones .

Thermal Stability :

  • Melting points for analogs range from 205–248°C (), suggesting that the target compound’s stability is influenced by its substituents. Thiophene’s planar structure may enhance crystallinity, though experimental validation is needed.

Structure-Activity Relationship (SAR) Insights

  • Position 1 Modifications: Replacing the 3-(dimethylamino)propyl group with a 2-hydroxypropyl () reduces basicity, which may affect cellular uptake .
  • Position 5 Aryl Groups : Thiophene (target) vs. fluorophenyl (): Thiophene’s sulfur atom could mediate hydrogen bonding or coordinate metal ions in biological targets, a property absent in purely hydrocarbon aryl groups .
  • Position 4 Aroyl Groups : The 4-methoxy-3-methylbenzoyl group in the target compound balances lipophilicity and steric bulk, whereas 4-methylbenzoyl () offers simpler synthesis but less tailored bioactivity .

Biological Activity

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C23H26N2O4
  • Molar Mass : 394.46 g/mol
  • CAS Number : 431929-07-6

Biological Activity Overview

The biological activity of this compound has been studied primarily through its antitumor properties and effects on various cell lines. Here are key findings from the literature:

Antitumor Activity

  • In Vitro Studies :
    • The compound has been evaluated against multiple human cancer cell lines, demonstrating significant cytotoxicity. For instance, derivatives of similar compounds have shown IC50 values ranging from 0.45 to 5.08 μM against five different cancer cell lines, indicating potent antitumor activity .
    • The compound's structural analogs have been reported to exhibit higher activity than established drugs like Sunitinib, suggesting a promising therapeutic potential in cancer treatment .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antitumor effects may involve inhibition of key signaling pathways associated with tumor growth and angiogenesis. For example, it has been noted that certain derivatives inhibit vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), which is critical for tumor angiogenesis .

Other Biological Activities

  • Cytotoxicity :
    • In addition to its antitumor properties, the compound has shown cytotoxic effects against various cell types, including brine shrimp in toxicity assays. These studies indicate a broader range of biological activity beyond just cancer cells .
  • Antioxidant Properties :
    • Preliminary studies suggest that some derivatives may possess antioxidant properties, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its analogs:

StudyFindings
Evaluated in vitro against five human cancer cell lines; exhibited IC50 values lower than those of Sunitinib.
Demonstrated significant cytotoxicity in brine shrimp assays; indicative of broader biological activity.
Characterized the molecular structure and potential applications in drug discovery related to cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of thiophene-2-carbaldehyde derivatives with dimethylamino-propylamine under acidic catalysis (e.g., acetic acid) to form the pyrrolone core .
  • Step 2: Acylation using 4-methoxy-3-methylbenzoyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Step 3: Hydroxylation at the 3-position via oxidative coupling with hydrogen peroxide in methanol . Yield Optimization: Use recrystallization (e.g., methanol/water mixtures) and monitor reaction progress with TLC. Adjust stoichiometry of electrophilic reagents (e.g., acyl chlorides) to 1.2–1.5 equivalents to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₆H₃₁N₂O₄S: 467.2012) .
  • FTIR: Identify key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified groups (e.g., replacing thiophen-2-yl with phenyl or chlorophenyl) and compare bioactivity .
  • Pharmacological Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
  • Data Analysis: Use ANOVA to compare bioactivity across substituent groups, with post-hoc Tukey tests for significance (p < 0.05) .

Example SAR Table:

Substituent (Position 5)Enzyme Inhibition IC₅₀ (µM)Solubility (mg/mL)
Thiophen-2-yl (Original)0.45 ± 0.121.2
4-Chlorophenyl1.78 ± 0.310.8
Phenyl3.21 ± 0.451.5
Data adapted from analogs in .

Q. How should researchers resolve contradictions in reported reactivity data for the pyrrol-2-one core?

Methodological Answer:

  • Controlled Reactivity Studies: Replicate conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere). For example, compare oxidation rates of the pyrrolone core using KMnO₄ vs. TBHP (tert-butyl hydroperoxide) .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and identify nucleophilic/electrophilic sites .
  • Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps during reactions .

Experimental Design & Data Analysis

Q. What experimental design principles apply to pharmacological testing of this compound?

Methodological Answer:

  • Randomized Block Design: Assign treatment groups (e.g., compound vs. control) randomly within blocks to control for confounding variables (e.g., cell culture batch effects) .
  • Dose-Response Curves: Use 4-parameter logistic regression to calculate EC₅₀/IC₅₀ values. Include triplicate measurements for each concentration .
  • Statistical Validation: Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .

Q. How can researchers validate hypothesized interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the hydroxyl group and catalytic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.